molecular formula C19H14ClFN6OS B2421162 N-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-71-0

N-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2421162
CAS RN: 863457-71-0
M. Wt: 428.87
InChI Key: RSXSHXXDJFISBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of derivatives with various reagents. For instance, quinazoline derivatives were treated with chloroacetyl chloride to produce acetamide derivatives. The final product was developed by the reaction of these derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system. This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .

Scientific Research Applications

Affinity Towards Adenosine Receptors

Compounds related to N-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have been studied for their affinity towards A1 and A2A adenosine receptors. Specifically, amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, including variations with fluorobenzyl groups, have shown high affinity and selectivity for the A1 receptor subtype. These compounds have potential implications in neurological and cardiovascular research (Betti et al., 1999).

Potential Antiasthma Agents

Triazolo[1,5-c]pyrimidines, which are structurally related to the compound , have been identified as potential antiasthma agents. These compounds have shown activity as mediator release inhibitors, which can be crucial in the management of asthma (Medwid et al., 1990).

Antimalarial Effects

The synthesis and antimalarial effects of triazolo[1,5-a]pyrimidines, which share a core structure with the compound of interest, have been explored. These compounds have demonstrated antimalarial activity against Plasmodium berghei in mice, suggesting their potential use in malaria treatment research (Werbel et al., 1973).

Antitumor and Antimicrobial Activities

Research has been conducted on the use of triazolo[1,5-a]pyrimidines as anticancer agents. These compounds have shown a unique mechanism of tubulin inhibition, which is distinct from other cancer drugs like paclitaxel. Additionally, they have been able to overcome resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007). Additionally, novel N-arylpyrazole-containing enaminones, which can be synthesized from triazolo[1,5-a]pyrimidines, have shown antimicrobial activities, further expanding their potential in medical research (Riyadh, 2011).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6OS/c20-13-3-7-15(8-4-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-1-5-14(21)6-2-12/h1-8,11H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXSHXXDJFISBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.